molecular formula C21H17NO2 B8194518 3'-(Benzyloxy)-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

3'-(Benzyloxy)-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194518
M. Wt: 315.4 g/mol
InChI Key: QRYAEIGKQLKEHS-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a carbonitrile group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) . This method is advantageous due to the availability of raw materials and relatively mild reaction conditions.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and high yield. The process involves careful control of reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-23-21-11-10-17(14-22)12-20(21)18-8-5-9-19(13-18)24-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYAEIGKQLKEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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